molecular formula C9H7ClN2 B1424258 8-Chloroisoquinolin-5-amine CAS No. 934554-41-3

8-Chloroisoquinolin-5-amine

Cat. No. B1424258
M. Wt: 178.62 g/mol
InChI Key: KPTATDQIEWLVTK-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Chloroisoquinolin-5-amine is represented by the InChI code 1S/C9H7ClN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 . The compound has a molecular weight of 178.62 g/mol .


Physical And Chemical Properties Analysis

8-Chloroisoquinolin-5-amine is a solid at room temperature . It has a molecular weight of 178.62 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antibacterial Properties : Research on new 8-nitrofluoroquinolone derivatives, including those involving 8-Chloroisoquinolin-5-amine, has shown significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

  • Photochemical Activation in Cell Physiology : The use of 8-Chloroisoquinolin-5-amine in photochemical activation of tertiary amines has been explored for applications in studying cell physiology. This includes the activation of gene editing tools like CRISPR-Cas9, demonstrating efficient release of bioactive molecules through photoactivation (Asad et al., 2017).

  • Catalytic Amination Processes : Studies have shown the effectiveness of catalytic processes, such as palladium-catalyzed microwave-assisted amination, in modifying 8-Chloroisoquinolin-5-amine and similar compounds. These processes are crucial for synthesizing aminoquinolines rapidly and efficiently (Wang et al., 2003).

  • Antimicrobial Activities of Derivatives : The synthesis of derivatives like 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline has demonstrated antimicrobial activities. This highlights the potential of 8-Chloroisoquinolin-5-amine derivatives in developing new antimicrobial agents (Abdel-Mohsen, 2003).

  • Selective C-H Amination : The selective amination of 8-aminoquinolines at specific positions, using azoles as the source of amine, demonstrates the chemical versatility and potential for creating diverse molecular structures (Yi et al., 2017).

  • Luminescent Properties in Metal Ion Complexes : The study of luminescent properties of 5-chloro-8-hydroxyquinoline, a compound related to 8-Chloroisoquinolin-5-amine, has revealed pH-dependent luminescent complexes with various metal ions. This suggests applications in chemosensors and other luminescent-based technologies (Prodi et al., 2001).

Safety And Hazards

8-Chloroisoquinolin-5-amine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

8-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTATDQIEWLVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697745
Record name 8-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroisoquinolin-5-amine

CAS RN

934554-41-3
Record name 8-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-5-nitroisoquinoline (1 mmol) in acetic acid, zinc dust (10 mmol) was added. Reaction mixture was refluxed for 5 hours. Reaction mixture was cooled to room temperature and filtered through celite bed. Filtrate was concentrated under vacuum to afford the desired compound.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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